Hexacosyltrichlorosilane
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Overview
Description
Preparation Methods
Hexacosatrichlorosilane,blend is typically synthesized through the reaction of trimethylchlorosilane and trichlorosilane under controlled conditions . The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods often involve large-scale reactors and precise monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Hexacosatrichlorosilane,blend undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water to form silanols and hydrochloric acid.
Substitution: Can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include water , alcohols , and acetone . The major products formed from these reactions are typically silanols and other silane derivatives .
Scientific Research Applications
Hexacosatrichlorosilane,blend has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of various silane compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of hexacosatrichlorosilane,blend involves its reactivity with water and other protic solvents. Upon contact with moisture, it hydrolyzes to form silanols and hydrochloric acid . This reaction is exothermic and can lead to the formation of a protective silane layer on surfaces . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds .
Comparison with Similar Compounds
Hexacosatrichlorosilane,blend is similar to other chlorosilanes such as hexadecyltrichlorosilane and octadecyltrichlorosilane . it is unique due to its longer carbon chain, which imparts different physical and chemical properties . The longer chain length can affect its solubility, reactivity, and the properties of the materials it is used to modify .
Similar compounds include:
These compounds share similar reactivity patterns but differ in their chain lengths and specific applications .
Biological Activity
Hexacosyltrichlorosilane (HCTS) is a silane compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of HCTS, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
HCTS is characterized by a long-chain hexacosyl group attached to three chlorosilane functional groups. This structure imparts unique physicochemical properties that influence its biological interactions. The compound is primarily used in surface modification and as a precursor in the synthesis of silicate materials.
Biological Activity Overview
The biological activity of HCTS can be categorized into several key areas:
Antimicrobial Activity
While direct studies on HCTS are sparse, research on related compounds suggests potential antimicrobial effects. For instance, trichlorosilanes have been shown to disrupt bacterial cell membranes, leading to cell lysis.
Compound Type | Pathogen Tested | Results |
---|---|---|
Trichlorosilane | Staphylococcus aureus | Significant inhibition observed |
Hexacosylsilane | Escherichia coli | Moderate inhibition |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety and efficacy of compounds like HCTS. Preliminary data suggest that trichlorosilanes can induce apoptosis in cancer cell lines.
- Case Study : A study involving a related compound demonstrated an IC50 value of 155 μg/ml against the HCT116 colorectal cancer cell line, indicating significant cytotoxic activity .
Toxicological Profile
The toxicological profile of HCTS remains under investigation. However, related compounds have been associated with respiratory irritation and skin burns upon exposure.
Exposure Route | Effects Observed |
---|---|
Inhalation | Respiratory distress |
Skin Contact | Severe irritation |
A notable case involved accidental exposure to trichlorosilanes, where workers presented with respiratory symptoms but recovered without long-term effects .
Research Findings
Recent studies have focused on the synthesis and characterization of silane compounds, including HCTS. These studies often employ advanced analytical techniques such as NMR and GC-MS to elucidate the structure-activity relationship.
- Synthesis Studies : Kinetic studies on the synthesis of trichlorosilanes indicate that reaction conditions significantly affect yield and purity .
- In Vitro Evaluations : In vitro tests have shown that silanes can modulate immune responses, potentially enhancing macrophage activity against pathogens .
Properties
Molecular Formula |
C26H53Cl3Si |
---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
trichloro(hexacosyl)silane |
InChI |
InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3 |
InChI Key |
NUVSGCVTOPHOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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